

Structural Analysis and High-Resolution Characterization of 4-Amino-1-(4-bromophenyl)piperidine

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)piperidin-4-amine

Cat. No.: B8758390

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Executive Summary

4-Amino-1-(4-bromophenyl)piperidine is a critical bifunctional pharmacophore utilized extensively in advanced drug discovery and medicinal chemistry. Featuring a rigid piperidine scaffold, a nucleophilic primary amine, and an electrophilic bromophenyl handle, its structural integrity is paramount for downstream cross-coupling (e.g., Buchwald-Hartwig amination) and functionalization. This technical guide provides a comprehensive, self-validating analytical framework to elucidate its three-dimensional molecular architecture, conformational dynamics, and spectroscopic signatures.

Molecular Architecture & Physicochemical Profile

Understanding the baseline physicochemical properties is essential for designing robust analytical methods. The molecule's behavior in solution and the gas phase is dictated by the interplay between its basic primary amine and the electron-withdrawing bromophenyl group.

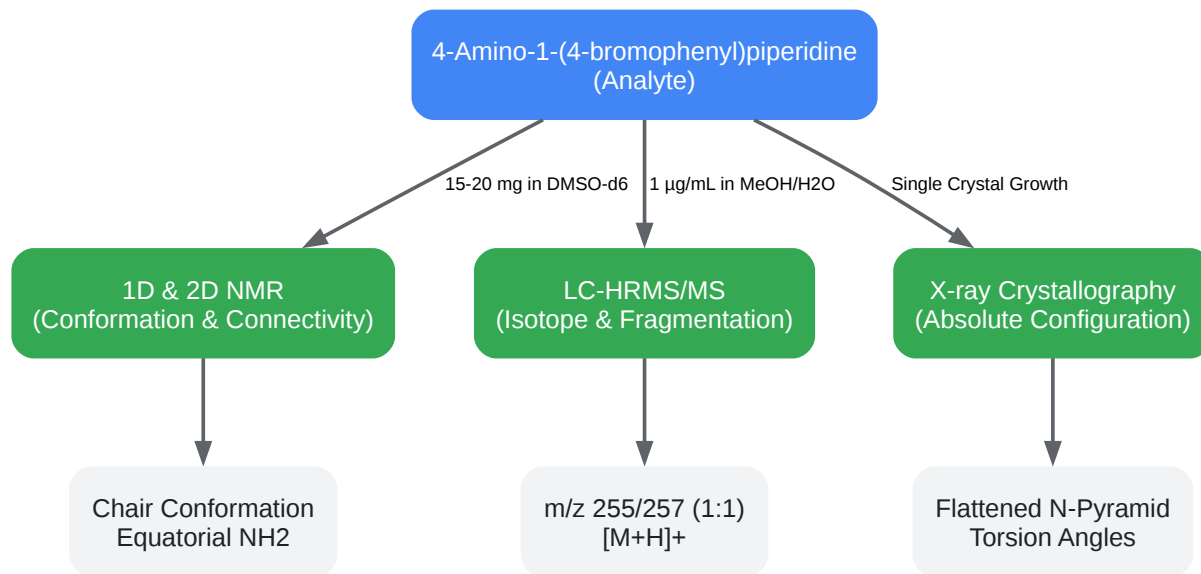
Table 1: Physicochemical and Structural Properties

Property	Value	Causality / Analytical Significance
CAS Number	1179943-35-1	Unique identifier for the free base ([1]).
Molecular Formula	C11H15BrN2	Dictates the exact mass and isotopic distribution for MS.
Monoisotopic Mass	254.0419 Da	Target mass for HRMS Time-of-Flight (TOF) calibration.
LogP (Predicted)	2.38	Indicates moderate lipophilicity, ideal for reverse-phase LC retention ([1]).
TPSA	29.26 Å ²	Low polar surface area, suggesting good membrane permeability ([1]).
pKa (Primary Amine)	~9.5 (Est.)	Ensures rapid protonation at low pH, driving ESI+ MS sensitivity.
pKa (Aniline Nitrogen)	~3.5 (Est.)	Weakly basic due to lone pair delocalization into the phenyl ring.

Conformational Dynamics

The structural behavior of N-phenylpiperidine derivatives is governed by stereoelectronic effects. Gas-phase electron diffraction and quantum chemical calculations have demonstrated that the piperidine core predominantly adopts a chair conformation ([2]).

The nitrogen atom (N1) exhibits a flattened pyramidal geometry; this causality arises from the delocalization of the nitrogen lone pair into the π -system of the adjacent bromophenyl ring (p- π conjugation). Furthermore, to minimize severe 1,3-diaxial steric strain with the axial protons at C-2 and C-6, the bulky 4-amino group strongly favors the equatorial position. The dihydrochloride salt of this compound is often utilized to lock the amine in a protonated state for enhanced aqueous solubility ().



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Fig 1. Comprehensive analytical workflow for structural elucidation of the piperidine derivative.

High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of atom connectivity and conformation. The ¹H NMR spectrum in DMSO-d6 is defined by two distinct regions:

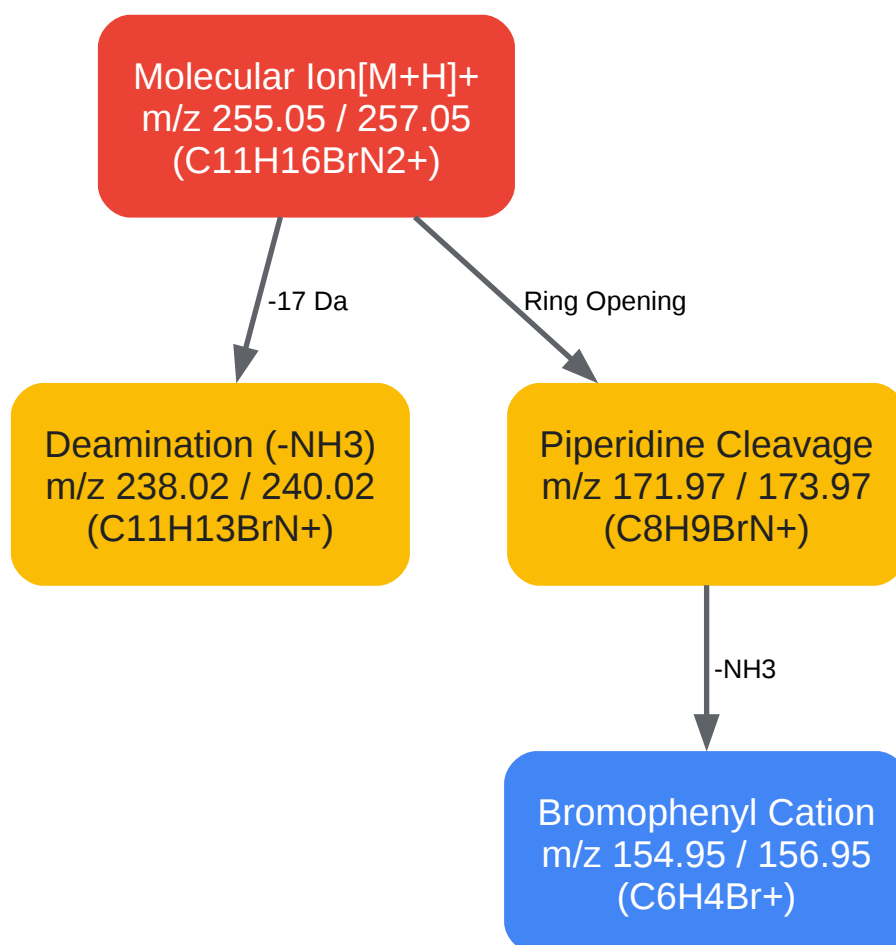
- **Aromatic Region:** The para-disubstituted benzene ring presents a classic AA'BB' spin system. The inductive electron-withdrawing effect of the bromine atom heavily deshields the ortho protons (H-3', H-5'). Conversely, the resonance electron-donating effect of the piperidine nitrogen shields its ortho protons (H-2', H-6').
- **Aliphatic Region:** The piperidine protons appear as complex multiplets. The axial protons at C-2 and C-6 are shielded relative to their equatorial counterparts due to the magnetic anisotropy of the adjacent C-C bonds.

Table 2: Predicted ¹H and ¹³C NMR Assignments in DMSO-d6

Position	¹ H Shift (ppm)	¹³ C Shift (ppm)	Multiplicity & Causality
C-4' (C-Br)	-	~109.0	Quaternary; strongly shielded by the heavy atom effect of Bromine.
C-3', C-5'	~7.30	~131.5	Doublet (J ~8.5 Hz); deshielded by the inductive effect of para-Br.
C-2', C-6'	~6.85	~116.0	Doublet (J ~8.5 Hz); shielded by resonance from the N1 lone pair.
C-1' (C-N)	-	~149.5	Quaternary; deshielded by the electronegative nitrogen atom.
C-2, C-6 (Pip)	~3.55 (eq), ~2.75 (ax)	~48.5	Multiplets; adjacent to N1. Equatorial protons are downfield of axial.
C-3, C-5 (Pip)	~1.85 (eq), ~1.40 (ax)	~34.0	Multiplets; aliphatic methylene carbons forming the chair structure.
C-4 (Pip)	~2.85	~49.0	Multiplet; methine proton adjacent to the primary amine.
-NH2	~1.60 (broad)	-	Broad singlet; position is highly concentration and temperature dependent.

High-Resolution Mass Spectrometry (LC-HRMS/MS)

Electrospray Ionization (ESI) in positive mode is the optimal ionization technique, as the primary aliphatic amine is readily protonated to yield the $[M+H]^+$ precursor ion. The presence of the bromine atom is unambiguously confirmed by the characteristic 1:1 isotopic doublet separated by 2 Da (m/z 255.0497 for ^{79}Br and 257.0477 for ^{81}Br), reflecting the natural isotopic abundance of bromine.



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Fig 2. Proposed ESI-MS/MS fragmentation pathway highlighting key diagnostic product ions.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all analytical workflows incorporate internal controls to ensure data integrity. The following protocols are designed as self-validating systems, ensuring that the data proves its own accuracy.

Protocol 1: Quantitative 1D and 2D NMR Acquisition

- Objective: Unambiguous assignment of the piperidine ring conformation and primary amine verification.
- Causality & Solvent Choice: DMSO-d6 is selected over CDCl3 to shift the residual water peak away from the aliphatic piperidine signals and to slow the exchange rate of the -NH2 protons, allowing for their direct observation.

Step-by-Step Methodology:

- Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) Tetramethylsilane (TMS).
 - Self-Validation Check: TMS acts as an internal zero-point calibrant. If the TMS peak deviates from 0.00 ppm, the magnetic field drift must be corrected before proceeding.
- 1H Acquisition: Acquire a standard 1H NMR spectrum at 298 K (400 or 600 MHz). Ensure a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 5-10 seconds) to allow for accurate, quantitative integration of the aromatic vs. aliphatic protons.
- D2O Exchange (The Validation Step): Add 10 μ L of D2O to the NMR tube, shake vigorously, and re-acquire the 1H spectrum.
 - Causality: The labile -NH2 protons will rapidly exchange with deuterium and disappear from the spectrum. This self-validates the assignment of the amine peak, cleanly distinguishing it from overlapping aliphatic multiplets.
- 2D COSY & HSQC: Execute a 2D gradient-COSY to map the H2-H3-H4-H5-H6 spin system of the piperidine ring. Use 1H-13C HSQC to differentiate the heavily overlapping C-2/C-6 and C-3/C-5 methylene protons based on their distinct carbon chemical shifts.

Protocol 2: LC-HRMS/MS Isotopic and Fragmentation Analysis

- Objective: Confirm the exact mass, isotopic signature, and structural connectivity via collision-induced dissociation (CID).

- Causality & Mobile Phase Choice: A methanol/water gradient with 0.1% formic acid is utilized. Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the primary amine.

Step-by-Step Methodology:

- System Calibration: Infuse a sodium formate cluster solution prior to the analytical run.
 - Self-Validation Check: This ensures the Time-of-Flight (TOF) analyzer is calibrated to a mass accuracy of <5 ppm, validating that the measured mass corresponds to the exact elemental composition (C₁₁H₁₆BrN₂⁺), ruling out isobaric interferences.
- Sample Injection: Inject 1 μL of a 1 μg/mL solution of the analyte (diluted in 50:50 MeOH:H₂O).
- MS1 Acquisition: Monitor the m/z 200-300 range. Validate the presence of the m/z 255.05 and 257.05 doublet.
 - Self-Validation Check: The acquisition software must calculate an isotopic ratio of approximately 50.69% (79Br) to 49.31% (81Br). Any deviation >5% in this ratio indicates a co-eluting impurity or detector saturation.
- MS/MS (CID) Acquisition: Isolate the m/z 255.05 precursor ion in the quadrupole and apply a collision energy of 20-30 eV in the collision cell. Monitor for the diagnostic loss of ammonia (-17 Da, m/z 238.02) and the piperidine ring cleavage yielding the bromophenyl cation (m/z 154.95).

Conclusion

The structural elucidation of 4-amino-1-(4-bromophenyl)piperidine requires a rigorous, multi-modal approach. By leveraging the predictable conformational dynamics of the N-phenylpiperidine core, the distinct AA'BB' NMR signature of the bromophenyl group, and the unmistakable isotopic pattern of bromine in HRMS, researchers can establish a self-validating analytical profile. These protocols ensure that the integrity of this critical building block is unequivocally verified prior to its deployment in complex synthetic campaigns.

References

- Weber, P. M., et al. "Structure and conformational behavior of N-phenylpiperidine studied by gas-phase electron diffraction and quantum chemical calculations." Journal of Molecular Structure 2017, 1132, 3-10. URL:[[Link](#)]

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